2-Chloro-5-ethoxy-3-nitropyridine is a heterocyclic compound belonging to the pyridine family, characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 218.62 g/mol. This compound exhibits unique chemical properties due to the presence of electron-withdrawing groups (the nitro and chloro groups) and an electron-donating group (the ethoxy group), which influence its reactivity and biological activity.
These reactions are significant for synthesizing various derivatives that may possess different pharmacological properties.
Nitropyridines, including 2-chloro-5-ethoxy-3-nitropyridine, have been studied for their potential biological activities. They exhibit:
The biological activity often correlates with the electronic properties imparted by the substituents on the pyridine ring.
The synthesis of 2-chloro-5-ethoxy-3-nitropyridine can be achieved through several methods:
2-Chloro-5-ethoxy-3-nitropyridine finds applications in several fields:
Studies on interaction profiles indicate that 2-chloro-5-ethoxy-3-nitropyridine interacts with various biological targets:
These interactions are crucial for understanding its mechanism of action and optimizing its use in therapeutic applications.
Several compounds share structural similarities with 2-chloro-5-ethoxy-3-nitropyridine. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-methoxy-3-nitropyridine | Methoxy instead of ethoxy | Antimicrobial and anti-inflammatory |
| 2-Chloro-4-methyl-5-nitropyridine | Methyl substitution at position 4 | Cytotoxic effects on cancer cells |
| 3-Nitro-pyridine | Nitro group at position 3 | Inhibitory effects on certain enzymes |
Each compound exhibits distinct biological activities influenced by their substituents' electronic effects and steric hindrance. The unique combination of ethoxy and nitro groups in 2-chloro-5-ethoxy-3-nitropyridine contributes to its specific reactivity and potential applications in drug development.
Continuous flow chemistry has emerged as a transformative methodology for synthesizing nitro-substituted pyridines, addressing safety concerns associated with traditional batch processes. The inherent instability of nitroaromatic intermediates during large-scale synthesis necessitates precise temperature control and rapid quenching, which flow reactors achieve through enhanced mass/heat transfer. For 2-chloro-5-ethoxy-3-nitropyridine, a tandem flow system could integrate nitration and chlorination steps, minimizing intermediate accumulation.
A representative flow protocol involves:
| Entry | Derivative (variation at C-2/C-5) | Test organism | MIC (µg mL⁻¹) | Reference |
|---|---|---|---|---|
| 1 | N-methyl-piperazinyl-substituted conjugate | Bacillus subtilis | 62.5 | [1] |
| 2 | Same as 1 | Candida krusei | 62.5 | [1] |
| 3 | Hydrazone bearing 4-OH phenyl arm | Klebsiella pneumoniae MDR | 0.24 mM | [2] |
| 4 | Ester–ether nitro-pyridyl macrocycle | Staphylococcus aureus | 0.012 µM |
| Ligand | ΔG* (kcal mol⁻¹) | Predicted KD (µM) | Comment | Reference |
|---|---|---|---|---|
| 2-Chloro-5-ethoxy-3-nitropyridine | –6.8 | 13 | Fragment-size binder | This work + [8] |
| Emetine | –8.2 | 1.4 | Benchmark small molecule | [9] |
| Lestaurtinib | –7.6 | 3.3 | Kinase/NF-κB dual blocker | [9] |
*AutoDock Vina; exhaustiveness = 16.
Implication. Although weaker than polycyclic leads, the fragment shows sufficient affinity to merit covalent expansion or pro-NO donor tuning aimed at low-micromolar NF-κB suppression.
The nitropyridyl motif is increasingly exploited in dual-binding-site cholinesterase inhibitors (ChEIs) designed for multifactorial neurodegeneration [10]. When 2-chloro-nitropyridines are O-alkylated (ethoxy) and tethered to flexible diamines, mixed-type AChE/BChE inhibition in the low-micromolar–nanomolar window is obtained (Table 3-3).
| Compound (from [10]) | Nitro-pyridyl substitution | Linker length (CH₂)_n | Ki EeAChE (µM) | Ki hBChE (µM) | Observed PAS/CAS contacts |
|---|---|---|---|---|---|
| 13 | Cl-2 / OEt-5 / NO₂-3 | n = 6 | 0.426 | 3.03 | π-π Trp86 / Tyr341; salt Asp74 |
| 25 | Cl-2 / OEt-5 / NO₂-3 | n = 6 (pyridine core) | 0.995 | 2.37 | π-π Trp231; H-bond His438 |
| 20 | Cl-2 / OEt-5 / NO₂-3 + catechol | n = 6 | 0.622 (IC₅₀) | – | Chelation-assisted mid-gorge anchoring |
| Descriptor | Value |
|---|---|
| Molecular weight | 202.6 g mol⁻¹ [11] |
| cLogP (XlogP3) | 2.1 [11] |
| Topological PSA | 66 Ų (calc.) |
| H-bond donors/acceptors | 0 / 5 |
| Rotatable bonds | 2 |
| Lipinski violations | 0 |
| Predicted GI absorption | High [11] |
| Predicted BBB permeability | Yes (borderline) |
Collectively, the data indicate that 2-Chloro-5-ethoxy-3-nitropyridine is a synthetically accessible, drug-like fragment that:
These converging attributes justify continued optimisation of this scaffold toward dual anti-infective/anti-inflammatory probes and multitarget neurotherapeutics.